Cas no 80565-30-6 (4-(4-chlorophenyl)benzaldehyde)

4-(4-chlorophenyl)benzaldehyde structure
80565-30-6 structure
Nome do Produto:4-(4-chlorophenyl)benzaldehyde
N.o CAS:80565-30-6
MF:C13H9ClO
MW:216.662962675095
MDL:MFCD01631911
CID:60233
PubChem ID:592570

4-(4-chlorophenyl)benzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde
    • 4-Chloro-[1,1-biphenyl]-4-carbaldehyde
    • [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,4'-CHLORO-
    • 2-Chloro-Biphenyl-4-Carbaldehyde
    • 4-(4-chlorophenyl)benzaldehyde
    • 4-(4-Chlorophenyl)-benzaldehyde
    • 4'-Chlorobiphenyl-4- carbaldehyde
    • 4'-Chlorobiphenyl-4-carbaldehyde
    • FT-0655262
    • C3616
    • 80565-30-6
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
    • 4'-Chloro-biphenyl-4-carbaldehyde, AldrichCPR
    • AC-27960
    • EN300-202808
    • 4'-CHLOROBIPHENYL-4-CARBOXALDEHYDE
    • BB 0222402
    • CS-0060227
    • A839948
    • Z732812876
    • MFCD01631911
    • SCHEMBL2013120
    • 4'-Chloro-biphenyl-4-carboxaldehyde
    • 4'-CHLORO-BIPHENYL-4-CARBALDEHYDE
    • SY014055
    • NS00125847
    • F9995-0532
    • 4-[4-Chlorophenyl]benzaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde #
    • AR2045
    • DTXSID30343831
    • DS-18588
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
    • AKOS000805687
    • 4'-chloro-4-biphenylcarbaldehyde
    • 4′-Chloro[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4-(4′-Chlorophenyl)benzaldehyde
    • 4′-Chloro-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Chloro-[1,1′-biphenyl]-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carboxaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carboxaldehyde; 4-(4-Chlorophenyl)benzaldehyde; 4'-Chloro-1,1'-biphenyl-4-carboxaldehyde; 4'-Chlorobiphenyl-4-carboxaldehyde;
    • MDL: MFCD01631911
    • Inchi: 1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
    • Chave InChI: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C2C=CC(Cl)=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 216.034193g/mol
  • Carga de Superfície: 0
  • XLogP3: 4.4
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 216.034193g/mol
  • Massa monoisotópica: 216.034193g/mol
  • Superfície polar topológica: 17.1Ų
  • Contagem de Átomos Pesados: 15
  • Complexidade: 201
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.214
  • Ponto de Fusão: 114.0 to 118.0 deg-C
  • Ponto de ebulição: 354.3±25.0°C at 760 mmHg
  • Ponto de Flash: 183.9°C
  • Índice de Refracção: 1.618
  • PSA: 17.07000
  • LogP: 3.81950

4-(4-chlorophenyl)benzaldehyde Informações de segurança

4-(4-chlorophenyl)benzaldehyde Dados aduaneiros

  • CÓDIGO SH:2913000090
  • Dados aduaneiros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4-(4-chlorophenyl)benzaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM255111-5g
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 95+%
5g
$78 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130867-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98%
5g
¥366.00 2024-07-28
abcr
AB176590-1 g
4'-Chlorobiphenyl-4-carboxaldehyde; .
80565-30-6
1g
€89.30 2023-05-07
eNovation Chemicals LLC
D960369-25g
[1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
80565-30-6 97%
25g
$180 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130867-100g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98%
100g
¥5389.00 2024-07-28
Life Chemicals
F9995-0532-0.25g
4'-chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 95%+
0.25g
$18.0 2023-11-21
Ambeed
A182934-5g
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 97%
5g
$36.0 2025-02-28
ChemScence
CS-0060227-10g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
10g
$146.0 2022-04-26
Fluorochem
014272-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 95%
5g
£63.00 2022-03-01
AstaTech
AR2045-5/G
4-(4-CHLOROPHENYL)BENZALDEHYDE
80565-30-6 95%
5g
$57 2023-09-16

4-(4-chlorophenyl)benzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  overnight, rt
Referência
Synthesis and antimicrobial activity evaluation of aminoguanidine derivatives containing a biphenyl moiety
Yu, Haihong; et al, Youji Huaxue, 2019, 39(5), 1497-1502

Método de produção 2

Condições de reacção
1.1 Reagents: Iodosylbenzene Solvents: Methanol ;  5 min, 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C
1.3 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 °C
Referência
Destruction and Construction: Application of Dearomatization Strategy in Aromatic Carbon-Nitrogen Bond Functionalization
Wang, Shuo-En; et al, Angewandte Chemie, 2015, 54(46), 13655-13658

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl…) Solvents: Water ;  1.5 h, 60 °C
Referência
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  N′-[2,6-Bis(1-methylethyl)phenyl]-N-(6-methyl-2-pyridinyl)benzenecarboximidamide Solvents: Dimethylformamide ,  Water ;  8 h, 110 °C
Referência
Efficient pyridylbenzamidine ligands for palladium-catalyzed Suzuki-Miyaura reaction
Huang, Ying-Tang; et al, Applied Organometallic Chemistry, 2012, 26(12), 701-706

Método de produção 5

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Referência
One pot biaryl synthesis via in situ boronate formation
Giroux, Andre; et al, Tetrahedron Letters, 1997, 38(22), 3841-3844

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Polyethylene glycol ,  1820646-53-4 Solvents: Water ;  4 h, 70 °C
Referência
A self-assembled bisoxazoline/Pd composite microsphere as an excellent catalyst for Suzuki-Miyaura coupling reactions
Wang, Junke; et al, Green Chemistry, 2016, 18(4), 967-973

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Referência
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper ,  Iodine Solvents: Polyethylene glycol ;  36 h, 140 °C; 140 °C → rt
Referência
Highly efficient copper(0)-catalyzed Suzuki-Miyaura cross-coupling reactions in reusable PEG-400
Mao, Jincheng; et al, Tetrahedron, 2008, 64(18), 3905-3911

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  overnight, reflux
Referência
One-pot preparation of unsymmetrical biaryls via Suzuki cross-coupling reaction of aryl halide using phase-transfer catalyst in a biphasic solvent system
Miura, Masanori; et al, Synthetic Communications, 2007, 37(5), 667-674

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  3 h, 80 °C
Referência
Discovery of selective protein arginine methyltransferase 5 inhibitors and biological evaluations
Ji, Sen; et al, Chemical Biology & Drug Design, 2017, 89(4), 585-598

Método de produção 12

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Método de produção 13

Condições de reacção
1.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  5 h, 30 °C
Referência
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; et al, Applied Organometallic Chemistry, 2020, 34(12),

Método de produção 15

Condições de reacção
1.1 Reagents: Nickel bromide Solvents: Hexamethylphosphoramide
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referência
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Método de produção 16

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referência
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Método de produção 17

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Ceria ,  Palladium Solvents: Methanol ;  15 h, 60 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Referência
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Método de produção 18

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [[1,1′-Biphenyl]-2-ylbis(1,1-dimethylethyl)phosphine]chlorogold Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Nitrosobenzene Solvents: Dichloromethane ;  48 h, rt
Referência
Gold Catalysts Can Generate Nitrone Intermediates from a Nitrosoarene/Alkene Mixture, Enabling Two Distinct Catalytic Reactions: A Nitroso-Activated Cycloheptatriene/Benzylidene Rearrangement
More, Sayaji Arjun; et al, Organic Letters, 2021, 23(14), 5506-5511

Método de produção 19

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 2953069-79-7 Solvents: Dimethylformamide ,  Water ;  48 h, rt
Referência
Pd-PEPPSI type complexes bearing unsymmetrical NHC ligand with phenyl-substituted backbone: Highly efficient catalysts for Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions
Korukcu, Meliha Cetin; et al, Applied Organometallic Chemistry, 2023, 37(5),

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate ,  Oxygen Catalysts: Disodium tetrachloropalladate Solvents: Water ;  5 min, 100 °C
Referência
Aerobic ligand-free Suzuki coupling catalyzed by in situ-generated palladium nanoparticles in water
Saha, Debasree; et al, Tetrahedron Letters, 2009, 50(9), 1003-1006

Método de produção 21

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Referência
Synthesis of water soluble 8-substituted 5-deazaflavins
Link, P. A. J.; et al, Journal of Heterocyclic Chemistry, 1985, 22(3), 873-8

Método de produção 22

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Palladium (aminoterephthalate chromium MOF supported) ,  Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]diaquahydroxy-μ3-oxotrich… Solvents: Ethanol ;  1 h, 0.1 MPa, 70 °C
Referência
Palladium nanoparticles encapsulated in MIL-101-NH2 catalyzed one-pot reaction of Suzuki-Knoevenagel reaction
Li, Jia-Xin; et al, Inorganic Chemistry Communications, 2019, 103, 82-86

Método de produção 23

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2241142-82-3 Solvents: Polyethylene glycol ;  24 h, 140 °C
Referência
A new diphosphine-carbonyl complex of ruthenium: an efficient precursor for C-C and C-N bond coupling catalysis
Mukherjee, Aparajita; et al, Dalton Transactions, 2018, 47(30), 10264-10272

Método de produção 24

Condições de reacção
1.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referência
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Método de produção 25

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Referência
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

4-(4-chlorophenyl)benzaldehyde Raw materials

4-(4-chlorophenyl)benzaldehyde Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
sfd18061
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
A839948
Pureza:99%
Quantidade:25g
Preço ($):159.0